Balanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
| Record name | (-)-Balanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Balanol on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC) isozymes, a family of serine/threonine kinases crucial in cellular signal transduction. Overactivation of PKC has been implicated in a variety of diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound on PKC, detailing its binding kinetics, structural interactions, and the experimental methodologies used to elucidate these characteristics. Furthermore, this guide presents signaling pathways affected by PKC inhibition and visual representations of these complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound and Protein Kinase C
Protein Kinase C (PKC) represents a family of phospholipid-dependent serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Dysregulation of PKC signaling is a hallmark of numerous pathological conditions, positioning this kinase family as a critical target for drug discovery.
This compound is a fungal metabolite that has emerged as a powerful inhibitor of several protein kinases, most notably PKC and Protein Kinase A (PKA).[1] Its unique chemical structure allows it to bind with high affinity to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting signal transduction.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a potent, ATP-competitive inhibitor of Protein Kinase C.[2] This mode of inhibition signifies that this compound directly competes with the endogenous ATP molecule for binding to the catalytic domain of the kinase. By occupying the ATP-binding site, this compound effectively blocks the transfer of the γ-phosphate from ATP to the serine or threonine residues of PKC's substrate proteins, thereby halting the signaling cascade.[1] The affinity of this compound for the ATP-binding site of PKC is remarkably high, with reported inhibition constants (Ki) in the low nanomolar range, indicating a binding affinity that is approximately 3000 times greater than that of ATP itself.[2]
The interaction of this compound with the ATP-binding pocket is characterized by a combination of hydrogen bonds and significant nonpolar interactions.[1] While the crystal structure of this compound in complex with PKC has not been fully elucidated, homology models based on the crystal structure of this compound bound to the highly similar catalytic subunit of PKA provide valuable insights.[3] These models suggest that the benzophenone rings of this compound are situated near the glycine-rich loop of the kinase, a region critical for ATP binding. This positioning induces a conformational change in the catalytic side chains, facilitating favorable polar and nonpolar interactions that contribute to this compound's potent inhibitory effect.[1]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified against a range of PKC isozymes, revealing its broad-spectrum activity with some degree of selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate the efficacy of an inhibitor. The following table summarizes the reported inhibitory activities of this compound against various PKC isozymes.
| PKC Isozyme | IC50 (nM) | Ki (nM) | Reference(s) |
| PKCα | 4 - 9 | ~4 | [4] |
| PKCβI | 4 - 9 | ~4 | [4] |
| PKCβII | 4 - 9 | ~4 | [4] |
| PKCγ | 4 - 9 | ~4 | [4] |
| PKCδ | 4 - 9 | Not Reported | [4] |
| PKCε | 4 - 9 | Not Reported | [4] |
| PKCη | 4 - 9 | Not Reported | [4] |
| PKCζ | 150 | Not Reported | [4] |
Note: The IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.
Experimental Protocols
The characterization of this compound's inhibitory activity on PKC relies on robust in vitro kinase assays. The following provides a detailed methodology for a typical PKC inhibition assay.
In Vitro Protein Kinase C Inhibition Assay
Objective: To determine the IC50 value of this compound for a specific PKC isozyme.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα, β, γ, etc.)
-
This compound
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or other specific substrate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Lipid cofactors (e.g., phosphatidylserine and diacylglycerol) for conventional and novel PKCs
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
Prepare a reaction mixture containing the assay buffer, lipid cofactors (if required), and the PKC substrate peptide.
-
Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP at a specific concentration (typically at or near the Km for ATP of the PKC isozyme).
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the reaction mixture.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add the purified PKC isozyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Wash the papers with acetone and let them dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Downstream Signaling Pathways Affected by this compound
By inhibiting PKC, this compound can modulate a wide array of downstream signaling pathways that are critical for cellular function and are often dysregulated in disease. The precise cellular consequences of this compound treatment are dependent on the specific PKC isozymes inhibited and the cellular context.[5]
A key downstream cascade regulated by many PKC isozymes is the mitogen-activated protein kinase (MAPK) pathway. PKC can activate the Raf-MEK-ERK cascade, which in turn regulates transcription factors involved in cell proliferation and survival. Inhibition of PKC by this compound would be expected to attenuate this pathway.
Conclusion
This compound stands out as a potent, ATP-competitive inhibitor of Protein Kinase C, demonstrating significant potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Its mechanism of action, centered on the high-affinity binding to the catalytic domain of PKC, effectively abrogates the kinase's function in signal transduction. The comprehensive understanding of its inhibitory kinetics, coupled with detailed experimental protocols for its characterization, provides a solid foundation for further research. Future investigations into the specific downstream consequences of this compound-mediated PKC inhibition in various cellular contexts will be crucial for translating its potent biochemical activity into targeted therapeutic applications. The development of isozyme-selective this compound analogs remains an active area of research, with the goal of minimizing off-target effects and enhancing therapeutic efficacy.
References
- 1. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective changes in protein kinase C isoforms and phosphorylation of endogenous substrate proteins in rat cerebral cortex during pre- and postnatal ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated this compound analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Balanol: A Technical Guide to its Discovery, Origin, and Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Balanol, a natural product originating from the fungus Verticillium balanoides, has garnered significant attention in the scientific community since its discovery in 1993.[1][2] It is a potent, ATP-competitive inhibitor of serine/threonine kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3][4] The unique molecular structure of this compound, consisting of three distinct moieties, allows it to occupy the ATP-binding site of these kinases with high affinity, thereby preventing the phosphorylation of substrate proteins.[1][5] This guide provides a comprehensive overview of the discovery of this compound, its fungal origin, its intricate mechanism of action, and its biosynthetic pathway. Detailed experimental protocols for the isolation of the producing organism and for the in vitro assessment of its inhibitory activity are also presented. Quantitative data on its inhibitory profile are summarized for comparative analysis.
Discovery and Origin
This compound was first isolated in 1993 from the fungus Verticillium balanoides during a search for novel inhibitors of Protein Kinase C (PKC).[1][6] PKC is a family of enzymes that play a crucial role in various signal transduction pathways, and their overactivation has been implicated in a range of diseases, including cancer.[1][7] The discovery of this compound provided a novel scaffold for the development of potent and selective kinase inhibitors.[3][4] Subsequent studies have also identified this compound from other fungal sources, such as Tolypocladium ophioglossoides and Fusarium merismoides.[8][9] Research has also clarified that this compound and a previously reported compound, ophiocordin, are identical in structure.[10]
The molecular structure of this compound is comprised of three key regions: a benzophenone moiety, a hexahydroazepane ring, and a 4-hydroxy benzoyl group.[1][11] These components are connected through ester and amide linkages. This composite structure allows this compound to mimic the binding of ATP in the catalytic domain of kinases.[1][5]
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a potent inhibitor of PKA and PKC by competing with ATP for binding to the catalytic domain of these enzymes.[3][12] Its affinity for the ATP-binding site is approximately three orders of magnitude greater than that of ATP itself.[1][3]
The mechanism of inhibition can be broken down as follows:
-
Structural Mimicry : The different parts of the this compound molecule mimic the components of ATP. The 4-hydroxybenzamide moiety corresponds to the adenine ring of ATP, the hexahydroazepane moiety mimics the ribose sugar, and the benzophenone portion occupies the region of the triphosphate groups.[1][5]
-
Binding Interactions : this compound's potent inhibition is primarily due to extensive nonpolar interactions within the ATP-binding pocket.[1] The flexibility of its distal benzophenone ring allows it to adapt to the specific microenvironment of the kinase's active site, contributing to its high affinity and selectivity for certain kinases over others.[1]
-
Inhibition of Phosphorylation : By occupying the ATP-binding site, this compound prevents the kinase from binding ATP. This, in turn, inhibits the transfer of the gamma-phosphate from ATP to the target protein substrate, effectively halting the signaling pathway.[1]
Figure 1: Competitive inhibition of kinases by this compound.
Quantitative Inhibition Profile
This compound exhibits potent inhibitory activity against several serine/threonine kinases, with varying degrees of selectivity. The inhibitory constant (Ki) is a measure of the concentration of an inhibitor required to produce 50% inhibition of an enzyme, with lower values indicating greater potency.[13][14]
| Kinase Target | Ki (nM) |
| Protein Kinase A (PKA) | 4.0 |
| Protein Kinase C (PKC) isoforms | |
| PKC-α | 4.2 |
| PKC-βI | 2.7 |
| PKC-βII | 2.5 |
| PKC-γ | 1.6 |
| PKC-δ | 6.4 |
| PKC-ε | 2.7 |
| PKC-η | 1.8 |
| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 |
| Ca2+/calmodulin-regulated kinases | 30 - 742 |
| Mitogen-activating protein kinase (MAPK/Erk1) | 30 - 742 |
| Cyclin-dependent kinases (certain) | 30 - 742 |
| Epidermal growth factor receptor kinase (tyrosine kinase) | No inhibition |
| SC kinase (tyrosine kinase) | No inhibition |
| Data compiled from multiple sources.[1] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that involves the convergence of two independent metabolic pathways: a Polyketide Synthase (PKS) pathway and a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[15][16] A cryptic gene cluster, designated bln, is responsible for this compound production in Tolypocladium ophioglossoides.[15] The pathway-specific regulatory gene, blnR, positively regulates the expression of the other genes in the cluster.[8]
The general biosynthetic logic is as follows:
-
PKS Pathway : The PKS enzymes are responsible for the synthesis of the benzophenone moiety of this compound.[16]
-
NRPS Pathway : The NRPS enzymes synthesize a dipeptide intermediate.[16]
-
Convergent Assembly : The products from the PKS and NRPS pathways are then coupled, likely through an esterification reaction, to form the final this compound structure.[16]
Figure 2: Convergent biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Culture of Verticillium balanoides
Verticillium species are commonly found in soil and decaying plant matter. The following is a general protocol for their isolation.
-
Sample Collection : Collect soil or decaying plant material from a suitable environment.
-
Serial Dilution : Prepare a serial dilution of the sample in sterile water.
-
Plating : Plate the dilutions onto a suitable culture medium, such as Potato Dextrose Agar (PDA) or streptomycin water agar, to inhibit bacterial growth.[17][18]
-
Incubation : Incubate the plates at 21-27°C and observe for fungal growth.[17] Verticillium colonies are typically characterized by their white to pale yellow mycelium and the formation of verticillate conidiophores.
-
Isolation and Purification : Once colonies with the characteristic morphology appear, they can be sub-cultured onto fresh media to obtain a pure culture. Microscopic examination is required for confirmation.[17]
-
Liquid Culture for this compound Production : For this compound production, a pure isolate of V. balanoides can be grown in a liquid medium, such as a soy meal/glycerol formulation, which has been shown to increase yield.[10] The culture is typically incubated with shaking for several days to allow for fungal growth and metabolite production.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a common method for measuring PKC activity and its inhibition using a radiolabeled ATP assay.[19][20]
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
This compound or other test inhibitors at various concentrations
-
Assay Dilution Buffer (ADB)
-
[γ-32P]ATP
-
Mg2+/ATP cocktail
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Workflow:
Figure 3: Workflow for a typical PKC inhibition assay.
Procedure:
-
Reaction Preparation : In a microcentrifuge tube, combine 10 µL of the substrate cocktail, 10 µL of the lipid activator (sonicated on ice prior to use), 10 µL of the PKC enzyme preparation, and 10 µL of either the test inhibitor (this compound) at the desired concentration or a buffer control.[19]
-
Reaction Initiation : Start the kinase reaction by adding 10 µL of the Mg2+/ATP cocktail containing [γ-32P]ATP.[19]
-
Incubation : Gently mix and incubate the reaction tubes at 30°C for 10 minutes.[19]
-
Stopping the Reaction : Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.[19]
-
Washing : Thoroughly wash the P81 papers with multiple rinses of 0.75% phosphoric acid to remove any unbound [γ-32P]ATP.[19]
-
Scintillation Counting : Transfer the washed P81 paper squares to scintillation vials, add scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.[19]
-
Data Analysis : The amount of radioactivity is proportional to the PKC activity. Compare the counts from the inhibitor-treated samples to the control samples to determine the percent inhibition. From a dose-response curve, the IC50 value can be calculated, which can then be used to determine the Ki value.
Conclusion
This compound remains a significant natural product in the field of drug discovery due to its potent and relatively specific inhibition of key serine/threonine kinases. Its discovery from Verticillium balanoides has provided a valuable chemical scaffold for the design of new therapeutic agents. Understanding its mechanism of action as an ATP-competitive inhibitor, its unique biosynthetic origins, and the methods to assess its activity are crucial for researchers and drug development professionals seeking to leverage its properties for the development of novel kinase inhibitors. The detailed information and protocols provided in this guide serve as a foundational resource for further investigation and application of this compound and its analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gram-Level Production of this compound through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of this compound from Verticillium balanoides and ophiocordin from Cordyceps ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and protein kinase C inhibitory activities of this compound analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 15. Revelation of the this compound Biosynthetic Pathway in Tolypocladium ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Verticillium wilt [apsnet.org]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Balanol: A Comprehensive Technical Guide to its Structure, Properties, and Inhibition of Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product first isolated from the fungus Verticillium balanoides, has garnered significant attention in the scientific community for its potent inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA).[1] As a competitive inhibitor of ATP, this compound's unique chemical structure and high affinity for the catalytic domain of these kinases make it a valuable tool for studying cellular signaling pathways and a promising scaffold for the development of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.
Physicochemical and Biological Properties of this compound
This compound is a complex molecule with a molecular formula of C₂₈H₂₆N₂O₁₀ and a molecular weight of 550.5 g/mol .[2] Its structure consists of three key moieties: a benzophenone core, a hexahydroazepine ring, and a 4-hydroxybenzoyl group.[1] These components are linked by an ester and an amide bond, contributing to the molecule's specific interactions with the ATP-binding pocket of protein kinases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆N₂O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 550.5 g/mol | [2] |
| IUPAC Name | 2-{[2,6-dihydroxy-4-({[(3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy}carbonyl)phenyl]carbonyl}-3-hydroxybenzoic acid | [1] |
| CAS Number | 63590-19-2 | [1] |
| Melting Point | Decomposes at 180 °C | --INVALID-LINK-- |
| pKa | Data not readily available | |
| Solubility | Soluble in DMSO and methanol | [Various supplier websites] |
Table 2: Inhibitory Activity of this compound against Various Protein Kinases
This compound exhibits potent, low nanomolar inhibition of several serine/threonine kinases, while showing significantly less activity against tyrosine kinases.
| Kinase | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Protein Kinase A (PKA) | 4 | - | [1] |
| Protein Kinase C (PKC) α | 4.2 | 5.9 | --INVALID-LINK-- |
| Protein Kinase C (PKC) βI | 4.8 | 6.2 | --INVALID-LINK-- |
| Protein Kinase C (PKC) βII | 5.3 | 6.8 | --INVALID-LINK-- |
| Protein Kinase C (PKC) γ | 3.5 | 4.3 | --INVALID-LINK-- |
| Protein Kinase C (PKC) δ | - | 18 | --INVALID-LINK-- |
| Protein Kinase C (PKC) ε | - | 14 | --INVALID-LINK-- |
| Protein Kinase C (PKC) η | - | 1.5 | --INVALID-LINK-- |
| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | - | [1] |
| Ca²⁺/Calmodulin-dependent Kinase | 30 - 742 | - | [1] |
| Mitogen-activated Protein Kinase (MAPK/Erk1) | 30 - 742 | - | [1] |
| Epidermal Growth Factor Receptor Kinase | No inhibition | - | [1] |
| Src Tyrosine Kinase | No inhibition | - | [1] |
Structure Elucidation
The absolute configuration of this compound was determined through a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Analysis
Initial characterization of this compound's structure was achieved through infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
(Data compiled from various sources; specific assignments may vary based on solvent and experimental conditions.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Benzophenone Moiety | ||
| C-1' | 169.1 | |
| C-2' | 115.8 | |
| C-3' | 162.2 | |
| C-4' | 108.3 | 6.35 (d, J=2.3 Hz) |
| C-5' | 164.8 | |
| C-6' | 109.8 | 6.35 (d, J=2.3 Hz) |
| C=O | 196.5 | |
| Benzoic Acid Moiety | ||
| C-1'' | 118.9 | |
| C-2'' | 140.2 | |
| C-3'' | 119.5 | 7.20 (d, J=7.8 Hz) |
| C-4'' | 134.2 | 7.55 (t, J=7.8 Hz) |
| C-5'' | 122.1 | 7.05 (d, J=7.8 Hz) |
| C-6'' | 158.9 | |
| COOH | 172.3 | |
| Hexahydroazepine Moiety | ||
| C-2 | 47.9 | 3.25 (m), 2.90 (m) |
| C-3 | 54.1 | 4.30 (m) |
| C-4 | 78.9 | 5.25 (m) |
| C-5 | 30.1 | 1.90 (m), 1.70 (m) |
| C-6 | 25.4 | 1.60 (m), 1.40 (m) |
| C-7 | 45.3 | 3.10 (m), 2.80 (m) |
| 4-Hydroxybenzoyl Moiety | ||
| C-1''' | 127.1 | |
| C-2'''/C-6''' | 129.4 | 7.60 (d, J=8.7 Hz) |
| C-3'''/C-5''' | 115.3 | 6.75 (d, J=8.7 Hz) |
| C-4''' | 160.7 | |
| C=O | 167.5 |
X-ray Crystallography
The definitive three-dimensional structure of this compound and its mode of binding were elucidated by X-ray crystallography of this compound in complex with the catalytic subunit of PKA. This revealed that this compound binds in the ATP-binding site, mimicking the interactions of the adenine, ribose, and phosphate groups of ATP.[1]
Experimental Protocols
Isolation of this compound from Verticillium balanoides
The following is a generalized protocol for the isolation of this compound from a fermentation culture of Verticillium balanoides.
-
Fermentation: Culture Verticillium balanoides in a suitable medium (e.g., soy meal/glycerol) to optimize this compound production.
-
Extraction: After an appropriate incubation period, harvest the fermentation broth and mycelia. Extract the broth with an organic solvent such as ethyl acetate or butanol.
-
Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic separations. This may include:
-
Silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).
-
Reversed-phase high-performance liquid chromatography (HPLC) for final purification.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as NMR, mass spectrometry, and comparison to a known standard.
Total Synthesis of (-)-Balanol
The total synthesis of this compound is a complex, multi-step process. The following is a representative workflow, with specific reagents and conditions varying between different reported syntheses.
References
The Potent Inhibition of Protein Kinase C Isoforms by Balanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Balanol, a natural fungal metabolite, against various isoforms of Protein Kinase C (PKC). This compound is a potent ATP-competitive inhibitor of serine/threonine kinases, and this document compiles quantitative data on its inhibitory activity, details the experimental methodologies used for these assessments, and illustrates the relevant cellular signaling pathways.
Quantitative Inhibitory Activity of this compound and its Analogs against PKC Isoforms
This compound demonstrates potent inhibitory activity across multiple PKC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its acyclic analogs against a panel of PKC isozymes. This data is crucial for understanding the compound's potency and selectivity profile.
| Compound | PKC-α (nM) | PKC-βI (nM) | PKC-βII (nM) | PKC-γ (nM) | PKC-δ (nM) | PKC-ε (nM) | PKC-η (nM) | PKC-ζ (nM) |
| This compound | 4.1 | 4.3 | 4.0 | 4.2 | 5.2 | 4.8 | 9.0 | 150 |
| Acyclic Analog 6b | 180 | 110 | 130 | 140 | 1100 | 2500 | 1300 | >10000 |
| Acyclic Analog (S)-12b | 60 | 30 | 40 | 40 | 500 | 1000 | 400 | >10000 |
| Acyclic Analog 21b | 110 | 60 | 80 | 80 | 600 | 1300 | 700 | >10000 |
| Acyclic Analog 29b | 20 | 10 | 10 | 10 | 100 | 200 | 80 | >10000 |
| Acyclic Analog 35b | 40 | 20 | 30 | 30 | 300 | 700 | 300 | >10000 |
Note: Data for this compound analogs are from studies on acyclic versions where the perhydroazepine ring and p-hydroxybenzamide moiety were combined into an acyclic linked unit[1].
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The determination of the in vitro inhibitory activity of this compound against PKC isoforms is typically performed using a radiometric kinase assay. The following protocol is a representative method based on established procedures.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific PKC isoform.
Materials:
-
Enzymes: Purified recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, ζ).
-
Substrate: A specific peptide substrate for PKC, such as Myelin Basic Protein (MBP) or a synthetic peptide (e.g., Ac-MBP(4-14)).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine triphosphate, including radiolabeled [γ-³²P]ATP.
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, CaCl₂, and lipid activators like phosphatidylserine (PS) and diacylglycerol (DAG) for conventional and novel PKC isoforms.
-
Reaction Termination Solution: Phosphoric acid.
-
Detection System: Phosphocellulose paper and a scintillation counter.
Procedure:
-
Reaction Mixture Preparation: A master mix for the kinase reaction is prepared containing the assay buffer, the specific PKC isoform, the peptide substrate, and the lipid activators (if required).
-
Inhibitor Addition: Serial dilutions of this compound are prepared and added to the reaction wells. A control with solvent only (no inhibitor) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP solution containing a known concentration of [γ-³²P]ATP.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-20 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of phosphoric acid, which protonates the phosphate groups and stops enzymatic activity.
-
Separation of Phosphorylated Substrate: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The negatively charged phosphorylated peptide substrate binds to the positively charged paper, while the unreacted [γ-³²P]ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate on the phosphocellulose paper is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the context of this compound's activity, the following diagrams illustrate the general Protein Kinase C signaling pathway and a typical experimental workflow for determining in vitro kinase inhibition.
Caption: General overview of the Protein Kinase C (PKC) signaling cascade.
Caption: Workflow for in vitro determination of this compound's IC50 against PKC.
References
Balanol: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of serine/threonine kinases, primarily targeting Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its mechanism of action as an ATP-competitive inhibitor has made it a valuable tool for studying cellular signaling and a lead compound in drug discovery efforts, particularly in oncology.[2][3] This technical guide provides an in-depth overview of this compound's effects on cellular signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the core concepts.
This compound's structure is comprised of a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring.[4][5] It competitively binds to the ATP-binding site of target kinases with high affinity, preventing the transfer of phosphate from ATP to substrate proteins and thereby inhibiting their activity.[1][6]
Core Mechanism of Action: ATP Competition
This compound functions as an ATP-competitive inhibitor, meaning it binds to the same site on the kinase as ATP, the enzyme's natural substrate. This binding is reversible and characterized by high affinity, with reported inhibition constants (Ki) in the nanomolar range for its primary targets. The structural similarity of parts of the this compound molecule to the adenine, ribose, and phosphate groups of ATP allows it to fit into the ATP-binding pocket. This direct competition for the active site effectively blocks the kinase's ability to phosphorylate its downstream targets, thus interrupting the signaling cascade.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against a range of protein kinases. The following tables summarize the reported 50% inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound against key kinases. These values highlight this compound's potent, albeit somewhat non-selective, inhibition of PKA and various PKC isoforms.
| Kinase | Isoform | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | α | 4-9 | [7] |
| βI | 4-9 | [7] | |
| βII | 4-9 | [7] | |
| γ | 4-9 | [7] | |
| δ | 4-9 | [7] | |
| ε | 4-9 | [7] | |
| η | 4-9 | [7] | |
| ζ | 150 | [7] | |
| Protein Kinase A (PKA) | 4-6 | [1] |
| Kinase | Ki (nM) | Reference |
| Protein Kinase A (PKA) | 4.2 | [1] |
| Protein Kinase C (PKC) | 4 | [1] |
| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | [1] |
| Ca2+/calmodulin-regulated kinases | 30 - 742 | [1] |
| Mitogen-activating protein kinase (MAPK/Erk1) | 30 - 742 | [1] |
| Cyclin-dependent kinases | 30 - 742 | [1] |
Impact on Cellular Signaling Pathways
This compound's primary targets, PKA and PKC, are crucial nodes in a multitude of cellular signaling pathways that regulate processes such as cell growth, proliferation, differentiation, and apoptosis. By inhibiting these kinases, this compound can significantly alter these fundamental cellular functions.
The Protein Kinase A (PKA) Signaling Pathway
The PKA signaling pathway is a major intracellular cascade initiated by the binding of various extracellular signals, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This leads to the activation of adenylyl cyclase, which synthesizes cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Active PKA proceeds to phosphorylate a wide array of substrate proteins in the cytoplasm and nucleus, thereby regulating gene expression, metabolism, and other cellular processes. This compound's inhibition of PKA blocks these downstream phosphorylation events.
The Protein Kinase C (PKC) Signaling Pathway
The PKC family of kinases is activated by signals that lead to the hydrolysis of membrane phospholipids. A key activator for conventional and novel PKC isoforms is diacylglycerol (DAG), which is produced alongside inositol trisphosphate (IP3) by the action of phospholipase C (PLC). Conventional PKC isoforms also require calcium ions (Ca2+) for their activation, which are released from intracellular stores in response to IP3. Once active, PKC isoforms phosphorylate a diverse range of cellular proteins, influencing processes such as cell proliferation, differentiation, and apoptosis. This compound's inhibition of PKC disrupts these signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of this compound against a specific protein kinase using a radiometric assay, which measures the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified protein kinase (e.g., PKA catalytic subunit, PKC isoform)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[8]
-
For PKC assays, add lipid vesicles (phosphatidylserine and diacylglycerol) and CaCl2 to the reaction buffer.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
-
Incubator/water bath (30°C)
Procedure:
-
Prepare Kinase Reactions: In microcentrifuge tubes on ice, prepare the kinase reaction mixtures. For each reaction, combine the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.
-
Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each tube. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reactions by spotting a portion of the reaction mixture onto phosphocellulose paper squares.
-
Wash: Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a non-radioactive alternative for determining kinase inhibition and are well-suited for high-throughput screening.
Materials:
-
Purified protein kinase
-
Biotinylated peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
HTRF-compatible microplate reader
Procedure:
-
Prepare Kinase Reaction: In a microplate, add the kinase, biotinylated substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period.
-
Stop and Detect: Stop the reaction and initiate detection by adding a solution containing the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) and EDTA to chelate Mg2+.
-
Incubation for Detection: Incubate the plate at room temperature to allow for the binding of the detection reagents.
-
Read Plate: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate. Plot the HTRF ratio against the this compound concentration to determine the IC50.
Conclusion
This compound is a powerful and well-characterized inhibitor of PKA and PKC. Its ATP-competitive mechanism of action and potent inhibitory activity make it an indispensable tool for dissecting the complex roles of these kinases in cellular signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader field of kinase inhibition. Further research into this compound analogs continues to explore the potential for developing more selective inhibitors for therapeutic applications.[9]
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 9. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Balanol as an ATP-Competitive Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of balanol, a fungal metabolite, and its potent activity as an ATP-competitive inhibitor of protein kinases, with a primary focus on Protein Kinase A (PKA) and Protein Kinase C (PKC). This compound's mechanism of action, inhibitory kinetics, and its impact on key signaling pathways are detailed herein, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Introduction
This compound, originally isolated from the fungus Verticillium balanoides, has emerged as a significant tool in kinase research and a potential scaffold for therapeutic development.[1][2] Structurally, it mimics the adenosine triphosphate (ATP) molecule, allowing it to bind to the highly conserved ATP-binding pocket of many kinases.[1][2] This competitive inhibition mechanism effectively blocks the phosphotransferase activity of the kinase, thereby modulating downstream cellular signaling. While a potent inhibitor of both PKA and PKC, research has also focused on developing this compound analogs with improved selectivity for specific kinase isoforms.[3][4][5][6][7]
Mechanism of Action: ATP-Competitive Inhibition
This compound's primary mechanism of action is its ability to compete with endogenous ATP for binding to the catalytic domain of protein kinases.[1][2][8] The affinity of this compound for the ATP-binding site of PKA and PKC is significantly higher than that of ATP itself, with Ki values in the nanomolar range.[1] This high-affinity binding physically obstructs the binding of ATP, thereby preventing the transfer of the γ-phosphate group to the kinase's substrate and inhibiting its catalytic function. The interaction of this compound with the kinase active site involves key hydrogen bonds and hydrophobic interactions that mimic those of ATP, yet with a much slower off-rate, leading to potent inhibition.
Quantitative Inhibitory Profile
The inhibitory potency of this compound and its analogs has been quantified against a range of protein kinases. The following table summarizes key inhibitory constants (IC50 and Ki) to provide a comparative overview of their activity and selectivity.
| Compound | Kinase | IC50 (nM) | Ki (nM) | Reference |
| This compound | PKA | - | 4.9 | [1] |
| PKC (mixed isoforms) | - | 4.1 | [1] | |
| PKG | - | 1.6 - 6.4 | [1] | |
| CaM Kinase II | - | >1000 | [8] | |
| MAPK/Erk1 | - | 30 - 742 | [1] | |
| 10"-deoxythis compound | PKA | - | 1.5 | [1] |
| PKC | - | 150 | [1] | |
| Acyclic Analog 6b | PKCα | 14 | - | [3] |
| PKA | >10000 | - | [3] | |
| Acyclic Analog 21b | PKCα | 8 | - | [3] |
| PKA | >10000 | - | [3] | |
| Fluorinated Analog 1c | PKCε | - | - | [5] |
Note: '-' indicates data not available in the cited sources. The table presents a selection of available data to illustrate the potency and selectivity profile of this compound and its derivatives.
Key Signaling Pathways Affected by this compound
This compound's potent inhibition of PKA and PKC has significant implications for the signaling pathways they regulate. These kinases are crucial nodes in a multitude of cellular processes, and their inhibition can lead to widespread downstream effects.
Protein Kinase A (PKA) Signaling Pathway
The PKA signaling cascade is typically initiated by the binding of hormones or neurotransmitters to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate a wide array of substrate proteins, regulating processes such as gene transcription, metabolism, and cell growth. This compound intervenes by directly inhibiting the catalytic subunit of PKA.
Protein Kinase C (PKC) Signaling Pathway
The PKC signaling pathway is activated by stimuli that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a diverse range of cellular proteins, influencing processes such as cell proliferation, differentiation, and apoptosis. This compound directly targets the catalytic domain of PKC, preventing its downstream signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the IC50 value of an ATP-competitive inhibitor like this compound using a radiometric assay.
Objective: To quantify the inhibitory effect of this compound on the activity of a specific protein kinase.
Materials:
-
Purified recombinant protein kinase (e.g., PKA, PKC)
-
Specific peptide substrate for the kinase
-
This compound or analog at various concentrations
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
ATP solution (non-radioactive)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase reaction buffer, the specific peptide substrate (at a concentration near its Km), and the purified protein kinase.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mix. It is recommended to perform a serial dilution of the inhibitor. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration that is typically at or below the Km for ATP for the specific kinase. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper/membrane. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove any unbound radioactive ATP.
-
Quantification: Place the washed paper/membrane in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity at each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled compound like this compound by measuring its ability to compete with a known radioligand for binding to the kinase.
Objective: To determine the dissociation constant (Ki) of this compound for a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
A suitable radioligand that binds to the ATP-binding site (e.g., a radiolabeled ATP analog or a known high-affinity inhibitor)
-
This compound or analog at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding)
-
Filtration apparatus
-
Wash buffer (ice-cold binding buffer)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate or microcentrifuge tubes, set up the binding reactions. Each reaction should contain the binding buffer, the purified protein kinase, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled inhibitor).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters using a filtration apparatus. The protein-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain the specific binding at each this compound concentration. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow and Logical Relationships
The characterization of an ATP-competitive inhibitor like this compound typically follows a logical progression of experiments to determine its potency, selectivity, and mechanism of action.
Conclusion
This compound stands as a powerful and well-characterized ATP-competitive inhibitor of PKA and PKC. Its high affinity and well-defined mechanism of action make it an invaluable research tool for dissecting kinase-mediated signaling pathways. Furthermore, the extensive structure-activity relationship studies on this compound and its analogs have provided a rich dataset for the rational design of more selective and potent kinase inhibitors for therapeutic applications. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding and utilizing this compound in their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gram-Level Production of this compound through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 6. Exploration of charge states of this compound analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Balanol: Application in Cancer Cell Line Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol is a natural product first isolated from the fungus Verticillium balanoides. It is a potent, ATP-competitive inhibitor of serine/threonine kinases, primarily targeting Protein Kinase C (PKC) and Protein Kinase A (PKA).[1][2][3] More recent research has also identified this compound as a potential inhibitor of p21-activated kinase 1 (PAK1).[4] Due to the critical role of these kinases in oncogenic signaling pathways, this compound has emerged as a compound of interest in cancer research. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of key protein kinases involved in cell proliferation, survival, and migration. Its main targets include:
-
Protein Kinase C (PKC): this compound is an exceptionally potent inhibitor of PKC isozymes.[3] The unregulated activation of PKC is implicated in carcinogenesis, making its inhibition a promising strategy for cancer therapy.[3]
-
Protein Kinase A (PKA): this compound also potently inhibits PKA, another serine/threonine kinase involved in various cellular processes.[1][2]
-
p21-activated kinase 1 (PAK1): Recent studies have shown that this compound can effectively target PAK1, which is overexpressed in some cancers, such as colorectal cancer, and is associated with poor prognosis.[4] Inhibition of PAK1 by this compound has been shown to induce apoptosis and cytoprotective autophagy in colorectal cancer cells.[4]
By inhibiting these kinases, this compound can disrupt downstream signaling pathways, leading to cell cycle arrest, induction of apoptosis, and reduced cell migration.
Data Presentation
Inhibitory Activity of this compound
While specific IC50 values for this compound's anti-proliferative effects on various cancer cell lines are not widely reported in the public literature, its potent inhibitory activity against its target kinases is well-documented. Researchers should experimentally determine the IC50 value for their specific cancer cell line of interest using the protocol provided below. One study noted potent anti-proliferative and anti-migration activity of this compound in SW480 colorectal cancer cells.[4]
Table 1: Illustrative IC50 Values for this compound in a Cancer Cell Line
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| SW480 | MTT Assay | 48 hours | [Data not available in cited literature; to be determined experimentally] | [4] |
| User-defined | User-defined | User-defined | To be determined |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of choice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to assess this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of PKC and PAK1 Signaling
This protocol is for examining the effect of this compound on the expression and phosphorylation of its target kinases and downstream effectors.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PKC, anti-phospho-PKC, anti-PAK1, anti-phospho-PAK1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 3. Molecular design and biological activity of potent and selective protein kinase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Balanol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies toward the potent protein kinase C (PKC) inhibitor, Balanol, and its analogues. The content includes established experimental protocols for the synthesis of key fragments, quantitative data for critical reaction steps, and visualizations of synthetic pathways and the relevant biological signaling cascade.
Introduction
This compound is a fungal metabolite isolated from Verticillium balanoides that has garnered significant attention due to its potent inhibitory activity against protein kinase C (PKC) isozymes.[1][2] As PKC is implicated in a multitude of cellular processes and its dysregulation is linked to various diseases, including cancer and immunological disorders, this compound serves as a valuable lead compound in drug discovery.[3] The molecular architecture of this compound is characterized by a highly functionalized hexahydroazepine ring system linked to a benzophenone core via an ester and an amide bond. The total synthesis of this compound and its analogues has been a subject of considerable research, with several distinct strategies developed to construct its challenging structure.[4][5][6]
This document outlines key synthetic methodologies, providing detailed protocols and comparative data to aid researchers in the synthesis of this important natural product and its derivatives.
Key Synthetic Strategies
The total synthesis of this compound is a convergent process, typically involving the separate synthesis of two key fragments: the hexahydroazepine core and the benzophenone moiety, followed by their coupling.
1. Synthesis of the Hexahydroazepine Core:
The asymmetric synthesis of the perhydroazepine fragment is a critical challenge in the total synthesis of this compound. Common strategies often employ chiral pool starting materials or asymmetric reactions to establish the desired stereochemistry.
-
From D-serine (Nicolaou's Approach): This strategy utilizes the readily available chiral building block D-serine to construct the hexahydroazepine ring. Key steps involve the diastereoselective allylation of a D-serine-derived aldehyde and a subsequent ring-closing metathesis (RCM) or an intramolecular cyclization to form the seven-membered ring.
-
From N-benzyl-epsilon-caprolactam (Lampe's Approach): This approach involves the stereospecific functionalization of a caprolactam derivative. Resolution of a racemic intermediate is then performed to obtain the desired enantiomer of the hexahydroazepine core.[4]
2. Synthesis of the Benzophenone Core:
The synthesis of the sterically hindered and electronically rich benzophenone fragment also presents a significant synthetic hurdle.
-
Anionic Homo-Fries Rearrangement (Lampe's Approach): This method involves the assembly of the benzophenone subunit from two highly substituted aromatic precursors, with a key anionic homo-Fries rearrangement to form the central ketone.[4]
-
Intramolecular Heck Reaction: An alternative approach utilizes an intramolecular Heck reaction to couple two functionalized aryl components, forming a biaryl lactone which is then converted to the benzophenone core.[1]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of the Hexahydroazepine Core (Based on Nicolaou's Strategy)
This protocol outlines a general approach for the synthesis of the hexahydroazepine fragment starting from D-serine.
Step 1: Synthesis of the Aldehyde Precursor from D-Serine
-
Protection of D-serine: Commercially available D-serine is first protected at the amino and carboxylic acid functionalities. For example, the amine can be protected as a Boc or Cbz group, and the carboxylic acid can be converted to a methyl or ethyl ester.
-
Reduction and Oxidation: The ester is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH). Subsequent oxidation of the alcohol to the aldehyde is achieved under mild conditions, for instance, using a Swern or Dess-Martin periodinane oxidation.
Step 2: Diastereoselective Allylation
-
To a solution of the aldehyde precursor in an anhydrous solvent (e.g., THF or CH₂Cl₂), cooled to -78 °C, is added a chiral allylborane reagent.
-
The reaction is stirred at low temperature for several hours until completion (monitored by TLC).
-
Workup involves quenching the reaction with a saturated aqueous solution of NH₄Cl and extraction with an organic solvent. The product is purified by flash column chromatography.
Step 3: Ring-Closing Metathesis (RCM)
-
The diene obtained from the allylation step is dissolved in an appropriate solvent (e.g., CH₂Cl₂ or toluene) and degassed.
-
A solution of a Grubbs' catalyst (first or second generation) is added, and the reaction mixture is heated to reflux.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclic azepene derivative.
Step 4: Reduction and Deprotection
-
The double bond in the azepene ring is reduced by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Finally, the protecting groups on the nitrogen and oxygen atoms are removed under appropriate conditions to afford the hexahydroazepine core.
Protocol 2: Synthesis of the Benzophenone Fragment (Based on Lampe's Anionic Homo-Fries Rearrangement)
This protocol provides a general outline for the construction of the benzophenone core.
Step 1: Preparation of the Aryl Precursors
-
Two appropriately substituted aromatic rings are synthesized. One will serve as the acyl donor and the other as the aryl acceptor in the subsequent rearrangement. Functional groups are protected as necessary.
Step 2: Esterification
-
The two aromatic precursors are coupled via an ester linkage. This is typically achieved by reacting the carboxylic acid of one precursor with the phenol of the other under standard esterification conditions (e.g., using DCC/DMAP or by conversion to an acid chloride followed by reaction with the phenol).
Step 3: Anionic Homo-Fries Rearrangement
-
The ester precursor is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as an alkyllithium reagent (e.g., n-BuLi or s-BuLi), is added dropwise to generate the aryl anion.
-
The reaction is allowed to warm to a specific temperature and stirred for a defined period to induce the rearrangement.
-
The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and worked up. The resulting benzophenone is purified by chromatography.
Step 4: Final Functional Group Manipulations
-
Any remaining protecting groups are removed, and final functional group interconversions are performed to yield the desired benzophenone fragment.
Quantitative Data
The following tables summarize representative yields for key steps in the synthesis of this compound fragments. Note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.
Table 1: Synthesis of the Hexahydroazepine Core
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Diastereoselective Allylation | Chiral allylborane, -78 °C | 70-85 | [7] |
| 2 | Ring-Closing Metathesis | Grubbs' II catalyst, CH₂Cl₂, reflux | 80-95 | [7] |
| 3 | Reduction of Azepene | H₂, Pd/C, MeOH | >95 | [7] |
Table 2: Synthesis of the Benzophenone Core
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Anionic Homo-Fries Rearrangement | s-BuLi, THF, -78 °C to rt | 50-70 | [4] |
| 2 | Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80 °C | 60-75 | [1] |
Visualizations
Protein Kinase C (PKC) Signaling Pathway and Inhibition by this compound
The following diagram illustrates a simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound. PKC is activated by diacylglycerol (DAG) and Ca²⁺, which are produced upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activated PKC then phosphorylates a variety of downstream substrates, leading to diverse cellular responses. This compound acts as a competitive inhibitor of ATP, binding to the ATP-binding site of PKC and preventing the phosphorylation of its substrates.
Caption: Simplified PKC signaling pathway and this compound's mechanism of inhibition.
General Synthetic Workflow for this compound
The following diagram outlines the convergent synthetic strategy for this compound, highlighting the preparation of the two key fragments and their subsequent coupling.
Caption: Convergent synthetic workflow for the total synthesis of this compound.
References
- 1. Synthesis of the benzophenone fragment of this compound via an intramolecular cyclization event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM. | Semantic Scholar [semanticscholar.org]
- 3. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (-)- and (+)-Balanol(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Synthesis of the Hexahydroazepine Core of (-)-Balanol | Semantic Scholar [semanticscholar.org]
Probing the PKA Signaling Pathway with Balanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of serine/threonine kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its high affinity and ATP-competitive nature make it a valuable chemical probe for elucidating the physiological and pathological roles of PKA signaling.[1][2][3] PKA is a crucial enzyme that regulates a multitude of cellular processes, including gene transcription, metabolism, and synaptic plasticity.[2] Dysregulation of the PKA signaling pathway is implicated in various diseases, making it a significant target for drug discovery.[4]
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate PKA signaling. This document includes detailed protocols for key experiments, quantitative data on this compound's inhibitory activity, and visual representations of the PKA signaling pathway and experimental workflows.
Data Presentation
This compound Inhibition Profile
This compound exhibits potent, low nanomolar inhibition of PKA and several other kinases. Its activity is summarized in the tables below, providing a reference for experimental design and data interpretation.
Table 1: Inhibitory Potency of this compound against PKA and PKC
| Kinase | Ki (nM) | Source(s) |
| Protein Kinase A (PKA) | 1.6 - 6.4 | [1] |
| Protein Kinase C (PKC) isoforms (α, β-Ι, β-ΙΙ, γ, δ, ε, η) | ~4 | [1] |
| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | [1] |
Table 2: Selectivity Profile of this compound against a Panel of Kinases
| Kinase Family | Kinase | Ki (nM) | Source(s) |
| Serine/Threonine Kinases | Ca2+/calmodulin-regulated kinases | 30 - 742 | [1] |
| Mitogen-activating protein kinase (MAPK/Erk1) | 30 - 742 | [1] | |
| Cyclin-dependent kinases (certain) | 30 - 742 | [1] | |
| Tyrosine Kinases | SC kinase | No inhibition | [1] |
| Epidermal growth factor receptor kinase | No inhibition | [1] |
Signaling Pathway and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of PKA with an affinity approximately three orders of magnitude greater than that of ATP.[1] This binding event blocks the transfer of the γ-phosphate from ATP to PKA's target substrates, thereby inhibiting its catalytic function.[1]
Below is a diagram illustrating the canonical PKA signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to probe PKA signaling using this compound.
In Vitro PKA Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on PKA catalytic activity.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP (with [γ-³²P]ATP for radioactive detection or a suitable cold ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant PKA enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PKA substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and proceed with the detection method according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent).
-
Measure the output signal (e.g., luminescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular PKA Activity Assessment using Western Blot
This protocol allows for the analysis of PKA activity within a cellular context by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce PKA activity.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities to determine the effect of this compound on CREB phosphorylation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][5][6][7]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[1][5][6][7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for cytotoxicity.
Conclusion
This compound is a powerful and selective chemical probe for the investigation of PKA signaling. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted roles of PKA in health and disease. Careful consideration of this compound's selectivity profile is essential for accurate interpretation of experimental results. By employing the described methodologies, scientists and drug development professionals can effectively utilize this compound to advance our understanding of PKA-mediated cellular processes and explore its potential as a therapeutic target.
References
- 1. broadpharm.com [broadpharm.com]
- 2. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 4. Exploration of charge states of this compound analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols: Experimental Design for Balanol Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing preclinical in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetics of Balanol, a potent fungal metabolite that inhibits Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2]
Introduction to this compound
This compound is a naturally occurring fungal metabolite isolated from Verticillium balanoides.[1] It functions as a potent, ATP-competitive inhibitor of the serine/threonine kinases PKA and PKC.[1][2][3] By binding to the ATP-binding site in the catalytic domain of these kinases, this compound prevents the transfer of phosphate from ATP to target substrates, thereby disrupting downstream signaling pathways.[1] Overactivation of PKC is associated with numerous diseases, including cancer, making it a significant target for therapeutic intervention.[1][4][5] These protocols outline the essential steps for evaluating this compound's therapeutic potential in animal models.
Data Presentation: In Vitro Activity and In Vivo Templates
Effective experimental design relies on understanding the compound's baseline activity. The following tables summarize this compound's known in vitro inhibitory activity and provide templates for collecting in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound Against Various Protein Kinases This table summarizes the reported inhibition constants (Ki) or IC50 values for this compound against a panel of kinases, highlighting its potent but relatively non-selective nature among the AGC kinase family.
| Kinase Target | Inhibition Constant (K_i) | Notes |
| Protein Kinase A (PKA) | 4.1 - 4.7 nM | Potent inhibition.[1] |
| Protein Kinase C (PKCα) | 4.2 nM | Potent inhibition across multiple isoforms.[1] |
| Protein Kinase C (PKCβ-I) | 3.6 nM | [1] |
| Protein Kinase C (PKCβ-II) | 5.0 nM | [1] |
| Protein Kinase C (PKCγ) | 5.2 nM | [1] |
| cGMP-dependent Kinase (PKG) | 1.6 - 6.4 nM | Exhibits the most potent inhibitory effect.[1] |
| CaM Kinase II | 742 nM | Significantly lower affinity.[1] |
| MAP Kinase (MAPK/Erk1) | 150 nM | Moderate to low affinity.[1] |
| Epidermal Growth Factor Receptor (EGFR) Kinase | No Inhibition | Does not inhibit tyrosine protein kinases.[1] |
Table 2: Template for Maximum Tolerated Dose (MTD) Study Results Use this table to record observations from the acute toxicity study.
| Dose Level (mg/kg) | Number of Animals | Mortality (n) | Clinical Signs of Toxicity | Body Weight Change (%) | Necropsy Findings |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Dose 4 |
Table 3: Template for Efficacy Study Data (e.g., Cancer Xenograft Model) Use this table to log primary efficacy endpoints during the study.
| Treatment Group | Animal ID | Day 0 Tumor Vol (mm³) | Day 5 Tumor Vol (mm³) | Day 10 Tumor Vol (mm³) | Day 15 Tumor Vol (mm³) | Final Tumor Weight (g) | Body Weight (g) |
| Vehicle Control | |||||||
| This compound (X mg/kg) | |||||||
| Positive Control |
Table 4: Template for Pharmacokinetic (PK) Parameters Summarize the key pharmacokinetic parameters derived from plasma concentration-time data.
| Parameter | Definition | Value (Mean ± SD) |
| C_max | Maximum observed plasma concentration | |
| T_max | Time to reach C_max | |
| AUC_(0-t) | Area under the curve from time 0 to the last measurement | |
| AUC_(0-inf) | Area under the curve from time 0 to infinity | |
| t_1/2 | Elimination half-life | |
| CL/F | Apparent total body clearance | |
| Vd/F | Apparent volume of distribution |
Key Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental plan is crucial for clarity and execution.
Caption: this compound competitively inhibits ATP binding to the PKA/PKC catalytic site.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Balanol for High-Throughput Screening of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol is a potent, naturally occurring fungal metabolite that has garnered significant interest in the field of drug discovery as a powerful inhibitor of serine/threonine kinases.[1][2][3] Isolated from the fungus Verticillium balanoides, this compound exhibits strong ATP-competitive inhibition, primarily targeting Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3][4] Its unique molecular structure mimics that of adenosine triphosphate (ATP), allowing it to bind with high affinity to the ATP-binding pocket of these kinases, thereby preventing the transfer of a phosphate group to their respective substrates.[1][2] This mechanism of action makes this compound a valuable tool for studying kinase-mediated signaling pathways and a promising scaffold for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of this compound's use in high-throughput screening (HTS) for the discovery of new kinase inhibitors. Detailed protocols for HTS assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows are included to facilitate the integration of this compound into kinase inhibitor screening campaigns.
Data Presentation: this compound's Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against a range of protein kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative measure of its potency and selectivity. This data is crucial for designing screening experiments and interpreting results.
Table 1: Inhibitory Potency (Ki) of this compound Against Various Kinases
| Kinase Target | Inhibition Constant (Ki) (nM) | Notes |
| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | High potency |
| Protein Kinase A (PKA) | 1.6 - 6.4 | High potency |
| Protein Kinase C (PKC) isoforms (α, β-Ι, β-ΙΙ, γ, δ, ε, η) | 1.6 - 6.4 | High potency across multiple isoforms |
| Ca2+/calmodulin-regulated kinases | 30 - 742 | Moderate to low potency |
| Mitogen-activating protein kinase (MAPK/Erk1) | 30 - 742 | Moderate to low potency |
| Cyclin-dependent kinases (CDKs) | 30 - 742 | Moderate to low potency |
Data compiled from multiple sources.[1]
Table 2: this compound Selectivity Profile
| Kinase Family | Inhibition Status | Notes |
| Serine/Threonine Kinases (PKA, PKC, PKG) | Potent Inhibitor | This compound shows the highest affinity for this family. |
| Tyrosine Kinases (e.g., SC kinase, epidermal growth factor receptor kinase) | No significant inhibition | Demonstrates selectivity for serine/threonine kinases over tyrosine kinases. |
This selectivity is a key feature of this compound's inhibitory profile.[1]
Signaling Pathways
This compound primarily exerts its effects by inhibiting the catalytic activity of PKA and PKC, two key regulators of numerous cellular processes. Understanding these pathways is essential for elucidating the downstream consequences of this compound treatment and for identifying potential therapeutic applications.
Caption: PKA signaling pathway and this compound's point of inhibition.
Caption: PKC signaling pathway and this compound's point of inhibition.
Experimental Protocols for High-Throughput Screening
The following protocols are designed for the high-throughput screening of compound libraries to identify novel kinase inhibitors using this compound as a reference compound. These protocols can be adapted for various kinase targets and assay formats.
Protocol 1: Homogeneous Luminescent Kinase Assay
This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity. As an ATP-competitive inhibitor, this compound will cause a dose-dependent increase in the luminescent signal (less ATP consumed).
Materials:
-
Kinase of interest (e.g., PKA, PKC)
-
Kinase-specific substrate
-
This compound (positive control inhibitor)
-
Compound library
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384- or 1536-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds and this compound (at various concentrations for a dose-response curve) into the wells of the assay plate. Include wells with DMSO as a negative control (100% kinase activity) and wells without kinase as a background control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. Add this mixture to all wells except the background controls.
-
Initiation of Reaction: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add the luminescent kinase assay reagent to all wells. This reagent will lyse the cells (if a cell-based assay) and measure the amount of remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase substrate.[5] Inhibition is observed as a decrease in the radioactive signal.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
This compound
-
Compound library
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
Phosphocellulose paper or filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, the test compound or this compound, and the kinase reaction buffer.
-
Initiation of Reaction: Add a mixture of [γ-³³P]ATP and non-radiolabeled ATP to initiate the reaction. The final ATP concentration should be optimized for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stopping the Reaction: Spot a portion of each reaction mixture onto phosphocellulose paper or into the wells of a filter plate. The phosphorylated substrate will bind to the paper/filter, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper or filter plate multiple times with the wash buffer to remove the unbound [γ-³³P]ATP.
-
Detection:
-
For phosphocellulose paper: Air dry the paper and quantify the radioactivity using a scintillation counter or by exposing it to a phosphor screen and imaging.
-
For filter plates: Add scintillation fluid to each well and count using a microplate scintillation counter.
-
Data Analysis:
-
Determine the amount of radioactivity incorporated for each sample.
-
Calculate the percentage of inhibition by comparing the counts in the presence of the inhibitor to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Experimental Workflow Visualization
A typical high-throughput screening campaign for a kinase inhibitor involves several stages, from the initial large-scale screen to the validation and characterization of promising hits.
Caption: A typical workflow for a kinase inhibitor HTS campaign.
Conclusion
This compound serves as an invaluable tool for researchers engaged in the discovery of novel kinase inhibitors. Its well-characterized, potent, and ATP-competitive inhibition of PKA and PKC makes it an ideal reference compound for validating HTS assays and for comparative studies. The detailed protocols and workflows provided in these application notes are intended to streamline the process of screening for and characterizing new kinase inhibitors, ultimately accelerating the development of new therapeutics for a wide range of diseases driven by aberrant kinase activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 167937-47-5 | Benchchem [benchchem.com]
- 3. This compound | CAS 63590-19-2 | PKA/PKC inhibitor | InvivoChem [invivochem.com]
- 4. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes: Protocol for Dissolving and Storing Balanol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Balanol is a fungal metabolite, originally isolated from Verticillium balanoides, that functions as a potent, ATP-competitive inhibitor of Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2] Due to its inhibitory action on these crucial serine/threonine kinases, this compound is a valuable tool in cancer research and for studying cellular signaling pathways.[2] Proper handling, dissolution, and storage are critical to ensure its stability and efficacy in experimental settings. This document provides detailed protocols for the preparation of this compound solutions for in vitro research.
2. Compound Data and Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₈H₂₆N₂O₁₀ |
| Molecular Weight | 550.51 g/mol [1] |
| Appearance | Solid powder[3] |
| Primary Mechanism | ATP-competitive inhibitor of PKA and PKC[1] |
| CAS Number | 63590-19-2 |
3. Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1]
| Solvent | Solubility Notes |
| DMSO | Soluble. Recommended for stock solutions (e.g., 5 mM, 10 mM, or 20 mM).[1] |
| Aqueous Buffers | Poorly soluble. Working solutions are prepared by diluting a DMSO stock into the final aqueous medium. |
4. Storage and Stability
Proper storage is essential to maintain the integrity of this compound. Below are the recommended storage conditions for the compound in both solid and solvent forms. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: The product is stable at ambient temperature for several days to weeks, which is sufficient for standard shipping procedures.[1][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations as needed.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.51 mg of this compound (Molecular Weight = 550.51 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 550.51 g/mol = 0.00551 g = 5.51 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL for 5.51 mg).
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particulates remain.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous medium (e.g., cell culture medium) for direct application in experiments.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for the desired final concentration. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Calculation (V₁C₁ = V₂C₂): V₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL
-
-
Dilution: Add 999 µL of pre-warmed cell culture medium to a sterile tube. Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or by pipetting up and down. Ensure the solution is homogeneous before adding it to cells.
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1%. This concentration is generally well-tolerated by most cell lines. Always run a vehicle control (medium with 0.1% DMSO) in your experiments to account for any solvent effects.
-
Application: Use the freshly prepared working solution immediately for your experiment. For example, this compound has been used at concentrations of 3-10 µM in A431 cells for 45 minutes to study PKA and PKC signaling.[1]
Visualizations
Caption: Experimental workflow for this compound from powder to assay.
Caption: this compound competitively inhibits PKA/PKC signaling.
References
Troubleshooting & Optimization
Technical Support Center: Balanol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of balanol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, naturally occurring fungal metabolite that acts as an ATP-competitive inhibitor of protein kinase A (PKA) and protein kinase C (PKC).[1][2] Like many small molecule inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro assays, potentially causing precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: While precise solubility limits are not extensively published, anecdotal evidence from suppliers and researchers suggests that stock solutions of this compound in DMSO can be prepared at concentrations of 5 mM, 10 mM, or even up to 20 mM.[1] It is always recommended to start with a lower concentration and visually inspect for any precipitation.
Q4: Can I use other solvents like ethanol or PBS to dissolve this compound?
A4: While ethanol can be used as a solvent for some poorly soluble drugs in cell culture, its effectiveness for this compound is not well-documented.[1] It is advisable to keep the final ethanol concentration in the assay medium below 0.5% to avoid cytotoxic effects.[4] Phosphate-buffered saline (PBS) is an aqueous solution and is not suitable for dissolving the hydrophobic this compound directly.
Q5: How can I prevent my this compound from precipitating when I add it to my aqueous assay buffer?
A5: This is a common issue known as "crashing out." To prevent this, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer is kept to a minimum. A final DMSO concentration of less than 1%, and ideally below 0.1%, is recommended for most enzymatic and cell-based assays to avoid solvent-induced artifacts and precipitation of the compound.[4] This can be achieved by preparing a highly concentrated stock solution in DMSO and then performing serial dilutions into the aqueous buffer.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | The concentration of this compound is too high for the solvent's capacity. | - Try preparing a lower concentration stock solution.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution. Be cautious with heat as it may degrade the compound. |
| A precipitate forms immediately upon adding the this compound stock solution to the aqueous assay buffer. | The compound is "crashing out" due to the significant change in solvent polarity. The final concentration of the organic solvent is too high. | - Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay buffer to <1%, preferably <0.1%.- Prepare a more concentrated stock solution so that a smaller volume needs to be added to the aqueous buffer.- Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
| A precipitate forms in the assay plate over time. | The compound has low kinetic solubility in the final assay buffer and is slowly coming out of solution. | - Include a low percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer to improve compound stability in solution.- Ensure the final concentration of this compound in the assay is below its solubility limit in the final buffer composition. |
| Inconsistent results between experiments. | - Incomplete dissolution of the this compound stock.- Precipitation of this compound in the assay. | - Always visually inspect your stock solution for any undissolved particles before use.- Centrifuge the stock solution at high speed and use the supernatant for your experiments.- Prepare fresh dilutions of this compound for each experiment. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on this compound solubility. Comprehensive data across a wide range of solvents is limited in the current literature.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Stock solutions of 5 mM, 10 mM, and 20 mM are reportedly achievable.[1] | The preferred solvent for preparing concentrated stock solutions. |
| Ethanol | Data not readily available. | May be used as a co-solvent, but the final concentration in the assay should be kept low (<0.5%) to avoid cytotoxicity.[4] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble. | Not recommended for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 550.52 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, consider preparing a lower concentration stock or centrifuge the solution and use the supernatant.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for an In Vitro Kinase Assay
Objective: To prepare a series of this compound dilutions for an IC50 determination in a kinase assay, ensuring the final DMSO concentration remains below 1%.
Procedure:
-
Thaw a 10 mM this compound stock solution in DMSO on ice.
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).
-
For the kinase assay, add a small volume (e.g., 1 µL) of each DMSO dilution to the appropriate well of the assay plate.
-
Add the other assay components (e.g., kinase, substrate, ATP, buffer) to bring the final volume to 100 µL. This will result in a 1:100 dilution of the DMSO stock, and a final DMSO concentration of 1%.
-
For the negative control wells, add 1 µL of 100% DMSO without this compound to account for any solvent effects.
Visualizations
Signaling Pathways
This compound is a known inhibitor of Protein Kinase A (PKA) and Protein Kinase C (PKC). The following diagrams illustrate the canonical signaling pathways for these kinases.
Caption: PKA Signaling Pathway and Inhibition by this compound.
Caption: PKC Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Caption: Workflow for Improving this compound Solubility.
References
- 1. This compound | CAS 63590-19-2 | PKA/PKC inhibitor | InvivoChem [invivochem.com]
- 2. Cas 63590-19-2,this compound | lookchem [lookchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Troubleshooting Off-Target Effects of Balanol
Welcome to the technical support center for Balanol. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and troubleshoot potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a natural fungal metabolite produced by the fungus Verticillium balanoides.[1] It is a potent, ATP-competitive inhibitor of the serine/threonine kinases Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2] It binds to the ATP-binding site in the catalytic core of these kinases with an affinity approximately three orders of magnitude greater than that of ATP itself.[1]
Q2: How does this compound inhibit its target kinases?
This compound acts as an ATP mimic.[3] Its molecular structure fits into the ATP-binding cleft between the lobes of the kinase's catalytic domain.[1] By occupying this site, it competitively prevents ATP from binding, thereby blocking the transfer of a phosphate group to substrate proteins and inhibiting kinase activity.[1][2]
Q3: Is this compound a selective inhibitor?
No, this compound is considered a non-selective inhibitor. While it is most potent against PKA and PKC, it exhibits broad activity against other kinases, particularly within the AGC kinase family (which includes PKA, PKG, and PKC).[4][5] It shows significantly less potent or no inhibition against certain tyrosine kinases and cyclin-dependent kinases.[1] This lack of selectivity is a critical factor to consider when interpreting experimental results.
Q4: What are the known off-targets of this compound?
Besides its primary targets (PKA and various PKC isoforms), this compound is known to inhibit other kinases with varying potency. Notable off-targets include cGMP-dependent protein kinase (PKG) and G protein-coupled receptor kinases (GRKs).[1][4] The broad inhibition profile means that a cellular effect observed after this compound treatment could be due to the modulation of any of these targets, not just PKA or PKC.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic approaches to diagnose and resolve them.
Issue 1: An unexpected or unexplainable phenotype is observed after treating cells with this compound.
-
Possible Cause: The observed phenotype may be a result of this compound inhibiting one or more of its off-target kinases, rather than the intended primary target (PKA or PKC).
-
Recommended Solutions:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same primary kinase (e.g., a selective PKA or PKC inhibitor) but has a different chemical scaffold. If the phenotype is not reproduced, it is likely a this compound-specific off-target effect.
-
Perform a Rescue Experiment: If possible, transfect cells with a mutant version of your primary target kinase that is resistant to this compound but retains its catalytic activity. If the phenotype is reversed in these cells, it confirms the involvement of your primary target.
-
Conduct Kinome Profiling: Use a commercial service (e.g., KINOMEscan) to screen this compound at your experimental concentration against a large panel of kinases.[6][7] This will provide a comprehensive list of potential off-targets.
-
Validate Target Engagement: Use a method like Western Blot to check if the phosphorylation of a known downstream substrate of your target kinase is reduced as expected.
-
Issue 2: My in vitro kinase assay results (IC₅₀) do not match the observed effects in cell-based assays.
-
Possible Cause: Discrepancies often arise due to differences between the biochemical and cellular environments. This compound is an ATP-competitive inhibitor, and the intracellular ATP concentration (1-10 mM) is much higher than that typically used in in vitro assays (1-100 µM).[8] This high cellular ATP concentration can significantly reduce the apparent potency of this compound. Other factors include cell permeability, drug metabolism, and engagement of different targets within the complex cellular milieu.
-
Recommended Solutions:
-
Adjust ATP Concentration in Vitro: Re-run your biochemical assay using an ATP concentration that mimics physiological levels (e.g., 1-5 mM). This will provide a more biologically relevant IC₅₀ value.[9]
-
Perform Cellular Target Engagement Assays: Use techniques that confirm the inhibitor is binding to its intended target in intact cells. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Use Cell-Based Reporter Assays: Employ a reporter system (e.g., a luciferase reporter driven by a CREB promoter for the PKA pathway) to directly measure the inhibition of the signaling pathway in live cells.[10]
-
Issue 3: How can I differentiate between PKA and PKC-mediated effects?
-
Possible Cause: this compound potently inhibits both PKA and multiple PKC isoforms, making it difficult to attribute an effect to a single kinase.[1][11]
-
Recommended Solutions:
-
Pathway-Specific Stimulation: Selectively activate one pathway and observe if this compound can block its downstream effects. For example, use Forskolin to increase cAMP and activate PKA, or use a phorbol ester like PMA to directly activate PKC.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out specific kinase isoforms (e.g., PRKACA for PKA, or specific PRKC isoforms). If the effect of this compound is diminished after knocking down a specific kinase, it points to that kinase's involvement.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against a panel of kinases, highlighting its non-selective profile. Note that IC₅₀ and Kᵢ values can vary based on experimental conditions (e.g., ATP concentration).
| Kinase Target | Kinase Family | Potency (Kᵢ or IC₅₀) | Reference |
| Protein Kinase A (PKA) | AGC | 1.6 - 4 nM | [1] |
| Protein Kinase C (PKCα) | AGC | ~3 nM | [1][11] |
| Protein Kinase C (PKCβI) | AGC | ~4 nM | [1][11] |
| Protein Kinase C (PKCγ) | AGC | ~3 nM | [1][11] |
| Protein Kinase G (PKG) | AGC | 1.6 - 6.4 nM | [1] |
| CaM Kinase II | CAMK | 742 nM | [1] |
| MAPK/Erk1 | CMGC | ~330 nM | [1] |
| Epidermal Growth Factor Receptor (EGFR) Kinase | TK | > 10,000 nM | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Substrate Phosphorylation
This protocol is used to verify that this compound is inhibiting the intended kinase pathway within the cell by measuring the phosphorylation state of a known downstream substrate.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at the desired concentration for the appropriate duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known activator of the pathway).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein.
Protocol 2: Overview of Kinase Profiling Assay
Kinase profiling services are essential for systematically identifying off-targets. The general principle is based on a competition binding assay.[6][8]
-
Assay Principle: A test compound (this compound) is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is also present in the assay. Kinases that bind to the test compound will not bind to the immobilized ligand and will be washed away. Kinases that do not bind the test compound will be captured on the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.
-
Data Interpretation: Results are often presented as "% Control" or "Dissociation Constant (Kd)". A lower % control value indicates a stronger interaction. This data can be visualized using a "TREEspot" diagram, which maps the inhibited kinases onto the human kinome tree, providing a clear visual representation of selectivity.[6]
Disclaimer: This guide is intended for informational purposes and should be used as a starting point for troubleshooting. Experimental conditions should be optimized for your specific system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of charge states of this compound analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Balanol Concentration for Effective Kinase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balanol, a potent inhibitor of protein kinase A (PKA) and protein kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a natural fungal metabolite that acts as a potent, ATP-competitive inhibitor of serine/threonine kinases, particularly PKA and PKC.[1][2] It binds to the ATP-binding site of the kinase's catalytic domain, preventing the transfer of phosphate from ATP to the substrate and thereby inhibiting the kinase's activity.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to ensure the DMSO is of high purity and anhydrous to prevent precipitation. For in vivo studies, further dilution in vehicles like PEG400, Carboxymethyl cellulose, or Tween 80 may be necessary.
Q3: What is the recommended starting concentration range for this compound in a kinase assay?
A3: The optimal concentration of this compound will vary depending on the specific kinase being assayed and the experimental conditions. A good starting point for an IC50 determination is to perform a serial dilution of this compound, typically ranging from low nanomolar to high micromolar concentrations. Based on published data, the IC50 of this compound for PKA and various PKC isozymes is in the low nanomolar range.
Q4: Is this compound selective for specific kinases?
A4: While this compound is a potent inhibitor of PKA and most PKC isozymes, it is not entirely selective.[1][3][4] Studies have shown that it can inhibit other kinases to varying degrees. Therefore, it is recommended to perform kinase profiling against a panel of kinases to determine the selectivity of this compound in your specific experimental context. Acyclic analogs of this compound have been synthesized that show higher selectivity for PKC over PKA.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates in the aqueous assay buffer. | Low aqueous solubility of this compound. The final DMSO concentration in the assay is too low to maintain solubility. | 1. Ensure the final DMSO concentration in the assay is sufficient to keep this compound in solution (typically 1-5%). However, be mindful that high concentrations of DMSO can inhibit kinase activity. It is crucial to include a DMSO control in your experiment. 2. Prepare fresh dilutions of this compound from a high-concentration DMSO stock just before use. 3. Consider using a buffer with components that may enhance solubility, though this needs to be empirically tested. |
| Inconsistent or non-reproducible IC50 values. | 1. Variability in ATP concentration in the assay. 2. Degradation of this compound in the stock solution or assay buffer. 3. Pipetting errors, especially at low concentrations. | 1. Maintain a consistent ATP concentration across all experiments. The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[5] 2. Prepare fresh aliquots of this compound stock solution and store them properly (at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Perform stability studies of this compound in your specific assay buffer if you suspect degradation.[6][7] 3. Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, consider preparing an intermediate dilution stock. |
| No or very low inhibition observed. | 1. The target kinase is insensitive to this compound. 2. Incorrect assay setup or inactive components. 3. Degradation of this compound. | 1. Confirm from literature or previous experiments that your kinase of interest is indeed a target of this compound. 2. Include a positive control inhibitor for your kinase to ensure the assay is working correctly. Verify the activity of the enzyme and the integrity of the substrate. 3. Use a fresh stock of this compound. |
| High background signal in the assay. | 1. Non-specific binding of this compound or other assay components. 2. Contamination of reagents. | 1. Include appropriate controls, such as a "no enzyme" control and a "no substrate" control, to identify the source of the background. 2. Use high-purity reagents and sterile techniques to avoid contamination. |
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound and its Analogs against PKA and PKC Isozymes
| Compound | PKA (µM) | PKCα (µM) | PKCβI (µM) | PKCβII (µM) | PKCγ (µM) | PKCδ (µM) | PKCε (µM) | PKCη (µM) |
| (-)-Balanol | 0.004 | 0.005 | 0.003 | 0.003 | 0.004 | 0.004 | 0.004 | 0.005 |
| (+)-Balanol | 0.3 | 0.4 | 0.3 | 0.3 | 0.3 | 0.3 | 0.3 | 0.4 |
| Acyclic Analog 1 | >10 | 0.2 | 0.1 | 0.1 | 0.2 | 0.1 | 0.1 | 0.2 |
| Acyclic Analog 2 | >10 | 0.05 | 0.03 | 0.03 | 0.04 | 0.03 | 0.03 | 0.04 |
Data is compiled from published literature and should be used as a reference. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Detailed Methodology: In Vitro Radioactive Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against a specific serine/threonine kinase using a radioactive assay.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and other components as required by the specific kinase)
-
ATP solution (unlabeled)
-
10% Trichloroacetic acid (TCA) or other suitable stop solution
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation fluid and counter
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a series of this compound dilutions in the kinase reaction buffer containing a constant, low percentage of DMSO (e.g., 1%). The final concentrations should span a range appropriate for the expected IC50 value (e.g., from 0.1 nM to 10 µM).
-
-
Prepare Kinase Reaction Mix:
-
In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.
-
-
Initiate the Kinase Reaction:
-
Add the this compound dilutions to individual reaction tubes.
-
Add an equal volume of the kinase reaction mix to each tube.
-
Pre-incubate the kinase with this compound for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 30°C).
-
Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.
-
-
Incubate:
-
Incubate the reaction mixture at the optimal temperature for the kinase for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in 10% TCA. Alternatively, other methods like adding a stop solution (e.g., EDTA) can be used.
-
-
Wash and Quantify:
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: PKA Signaling Pathway and this compound Inhibition.
Caption: PKC Signaling Pathway and this compound Inhibition.
Caption: General Workflow for Kinase Inhibition Assay.
References
- 1. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of this compound analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing the Bioavailability of Balanol Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of Balanol analogues' bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of my this compound analogue?
A1: Poor oral bioavailability of this compound analogues, which are often lipophilic and poorly water-soluble, can stem from several factors:
-
Low Aqueous Solubility: Many kinase inhibitors exhibit poor solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.
-
Poor Permeability: The physicochemical properties of the analogue might hinder its ability to cross the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What initial steps can I take to assess the bioavailability of a new this compound analogue?
A2: A tiered approach is recommended:
-
In Silico Prediction: Utilize computational models to predict physicochemical properties like solubility, lipophilicity (logP), and potential for metabolism.
-
In Vitro Permeability Assays: Conduct experiments like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, followed by Caco-2 cell assays to evaluate both passive and active transport mechanisms.
-
In Vivo Pharmacokinetic Studies: Perform preliminary pharmacokinetic studies in animal models (e.g., rats) to determine key parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability.
Q3: How can I improve the solubility of my this compound analogue?
A3: Several formulation and chemical modification strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, enhancing its dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the analogue to an amorphous state can significantly improve its solubility.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.
-
Salt Formation: For analogues with ionizable groups, forming a salt can increase aqueous solubility.
-
Prodrugs: Chemical modification to create a more soluble prodrug that converts to the active compound in vivo is a viable strategy.
Troubleshooting Guides
Issue 1: Low Permeability Observed in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Efflux Ratio (B-A > A-B permeability) | Co-administer the this compound analogue with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. | If the A-B permeability increases significantly, it confirms that the compound is a substrate for P-gp or other efflux transporters. |
| Low Passive Permeability | Review the physicochemical properties of the analogue. High molecular weight or a high number of hydrogen bond donors/acceptors can limit passive diffusion. | Consider chemical modifications to optimize lipophilicity (logP) within a favorable range (typically 1-3 for good oral absorption). |
| Poor Assay Integrity | Check the transepithelial electrical resistance (TEER) values of the Caco-2 cell monolayer before and after the experiment. | Consistent and high TEER values indicate a healthy and intact cell monolayer, ensuring the reliability of the permeability data. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed animal models. | Significant differences in absorption profiles between the two states will indicate a food effect, which can be mitigated through formulation design. |
| Poor Formulation Stability | Assess the physical and chemical stability of the dosing formulation under relevant conditions (e.g., temperature, pH). | A stable formulation ensures that the intended dose is delivered consistently. |
| Genetic Polymorphisms in Animal Models | Use a larger group of animals or consider using a more genetically homogenous strain to minimize inter-individual variability in drug metabolism. | Reduced variability in pharmacokinetic parameters across the study group. |
Quantitative Data Summary
While specific quantitative bioavailability data for this compound analogues is not publicly available, the following table provides a general overview of how different enhancement strategies can impact pharmacokinetic parameters for poorly soluble kinase inhibitors.[1][2][3]
| Enhancement Strategy | Effect on Cmax (Peak Concentration) | Effect on AUC (Total Exposure) | Effect on Tmax (Time to Peak) | | :--- | :--- | :--- | | Micronization | Increase | Increase | May decrease | | Lipid-Based Formulation | Significant Increase | Significant Increase | May decrease | | Amorphous Solid Dispersion | Significant Increase | Significant Increase | May decrease | | Prodrug Approach | Variable (depends on conversion rate) | Variable (depends on conversion rate) | May increase |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader
Procedure:
-
Prepare the filter plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Start the assay: Add 200 µL of the donor solution to each well of the filter plate.
-
Assemble the plates: Carefully place the filter plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient can be calculated using established formulas that take into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
This assay evaluates both passive and active transport across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
TEER meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a suitable density.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B-A): a. Perform the experiment as in step 4, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for an oral bioavailability study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing formulation of the this compound analogue
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer the dosing formulation of the this compound analogue to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the this compound analogue at each time point using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability can be determined by comparing the AUC from the oral dose to the AUC from an intravenous dose of the same compound.
Visualizations
Signaling Pathways
Caption: PKC and PKA Signaling Pathways and Inhibition by this compound Analogues.
Experimental Workflow
Caption: Experimental Workflow for Assessing this compound Analogue Bioavailability.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 3. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]
Validation & Comparative
Balanol's Potency in the Landscape of PKC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Balanol's potency as a Protein Kinase C (PKC) inhibitor against other well-established alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
This compound, a fungal metabolite isolated from Verticillium balanoides, is a potent, ATP-competitive inhibitor of the serine/threonine kinases Protein Kinase A (PKA) and Protein Kinase C (PKC)[1]. Its high affinity for the ATP-binding site of these kinases makes it a valuable tool for studying cellular signaling pathways and a lead compound for the development of more selective inhibitors. This guide will focus on its activity against PKC isoforms and compare it with other notable inhibitors.
Potency Comparison of PKC Inhibitors
The inhibitory potency of this compound and other selected PKC inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | PKCα | PKCβ1 | PKCβ2 | PKCγ | PKCδ | PKCε | PKCη | PKCζ | Reference(s) |
| This compound | - | 4-9 nM | 4-9 nM | 4-9 nM | 4-9 nM | 4-9 nM | 4-9 nM | 150 nM | [2] |
| Staurosporine | 2 nM | - | - | 5 nM | 20 nM | 73 nM | 4 nM | 1086 nM | [3] |
| Ruboxistaurin (LY333531) | - | 4.7 nM | 5.9 nM | - | - | - | - | - | [2] |
| Midostaurin (PKC412) | - | - | - | - | - | - | - | - | [2] |
Experimental Protocols
The determination of IC50 values for PKC inhibitors is typically performed using a in vitro kinase assay. The following is a generalized protocol based on common methodologies.
Protein Kinase C (PKC) Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the PKC enzyme activity (IC50).
Materials and Reagents:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)
-
Lipid activator (e.g., Phosphatidylserine (PS) and Diacylglycerol (DAG))
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)
-
Inhibitor compound (e.g., this compound) at various concentrations
-
P81 phosphocellulose paper (for radioactive assays)
-
Scintillation counter (for radioactive assays) or a suitable plate reader for non-radioactive assays
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the kinase assay buffer.
-
Prepare a reaction mixture containing the PKC substrate peptide, lipid activator, and kinase assay buffer.
-
Prepare an ATP solution (e.g., [γ-³²P]ATP mixed with unlabeled ATP) in a buffer containing MgCl₂.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Add the purified PKC enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Detection (Radioactive Method):
-
Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
-
-
Data Analysis:
-
Calculate the percentage of PKC activity for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of PKC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further illustrate the context of this compound's function, the following diagrams depict the general PKC signaling pathway and a typical workflow for a kinase inhibition assay.
References
- 1. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Balanol's PKA Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Balanol's inhibitory effect on Protein Kinase A (PKA) with other commonly used inhibitors. Experimental data is presented to offer a clear quantitative comparison, and detailed protocols for key assays are provided to support the replication of these findings.
Comparative Inhibitory Potency Against PKA
This compound, a fungal metabolite, is a highly potent inhibitor of Protein Kinase A (PKA), demonstrating competitive inhibition with respect to ATP.[1][2] Its efficacy, as measured by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), is comparable to or greater than other well-known PKA inhibitors. The following table summarizes the inhibitory potency of this compound and selected alternative inhibitors against PKA.
| Inhibitor | Type of Inhibition | Ki (nM) | IC50 (nM) |
| This compound | ATP-competitive | 1.6–6.4[1] | - |
| Staurosporine | ATP-competitive | - | 7 - 15[3][4][5][6][7] |
| H-89 | ATP-competitive | - | 48 - 135[8][9][10][11][12] |
| KT5720 | ATP-competitive | 60[13][14] | 56 - 3300[13][15][16][17] |
Note: IC50 values can vary depending on the ATP concentration used in the assay.
PKA Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical Protein Kinase A (PKA) signaling pathway and the mechanism of its inhibition by this compound. Extracellular signals, such as hormones, activate G-protein coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[3][8] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[3][9] These active catalytic subunits then phosphorylate various downstream target proteins, modulating their activity and leading to a cellular response. This compound exerts its inhibitory effect by competing with ATP for the binding site on the PKA catalytic subunit, thereby preventing the phosphorylation of its substrates.[1]
Experimental Workflow for PKA Inhibition Assay
The validation of this compound's inhibitory effect on PKA is typically performed using a kinase activity assay. The general workflow for such an assay is depicted below. The assay measures the transfer of a phosphate group from ATP to a specific PKA substrate. The amount of phosphorylation is then quantified, and the inhibitory effect of compounds like this compound is determined by the reduction in this signal.
Experimental Protocols
PKA Kinase Activity Assay (Radiometric)
This protocol is a common method for determining the inhibitory activity of compounds against PKA using a radiolabeled ATP.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA-specific substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the assay buffer, PKA enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction: Add a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mixture to start the kinase reaction. The final ATP concentration should be close to its Km for PKA.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction. The peptide substrate will bind to the paper, while the ATP will not.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP. Follow with a final wash in acetone to dry the papers.
-
Quantification: Place the dried P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration compared to a control reaction without any inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
PKA Kinase Activity Assay (Non-Radiometric, Colorimetric/Luminescent)
This protocol outlines a safer, non-radiometric alternative for measuring PKA activity, often available in commercial kits.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA-specific substrate peptide (often pre-coated on a microplate)
-
ATP
-
Assay buffer
-
Inhibitor compound (e.g., this compound)
-
Phospho-specific antibody that recognizes the phosphorylated PKA substrate
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare the kinase reaction: To the wells of a microplate pre-coated with the PKA substrate, add the assay buffer, PKA enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).
-
Detection of Phosphorylation:
-
Wash the wells to remove the reaction components.
-
Add the phospho-specific primary antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound primary antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
-
Signal Development: Add the substrate for the enzyme on the secondary antibody (e.g., TMB). A color will develop in proportion to the amount of phosphorylated substrate.
-
Stop the reaction: Add a stop solution to halt the color development.
-
Quantification: Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in the radiometric assay protocol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 6. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 11. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 12. glpbio.com [glpbio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. KT5720 | PKA inhibitor | Probechem Biochemicals [probechem.com]
- 17. KT5720 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Kinase Inhibition: Balanol vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, balanol and staurosporine represent two distinct pharmacological tools. While both are potent, ATP-competitive kinase inhibitors, their selectivity profiles and, consequently, their applications differ significantly. This guide provides an objective comparison of their performance in kinase inhibition assays, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Staurosporine |
| Origin | Fungal metabolite from Verticillium balanoides | Microbial alkaloid from Streptomyces staurosporeus[1] |
| Mechanism of Action | ATP-competitive inhibitor of serine/threonine kinases[1][2] | Broad-spectrum, ATP-competitive inhibitor of most kinases[1] |
| Selectivity | Potent against Protein Kinase A (PKA) and Protein Kinase C (PKC)[1][2][3] | Non-selective, inhibits a wide range of kinases with high affinity[1] |
| Primary Use | Research tool for studying PKA and PKC signaling | Prototypical kinase inhibitor for inducing apoptosis and as a broad-spectrum control[1] |
Performance in Kinase Inhibition Assays: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and staurosporine against a panel of representative kinases. This data highlights the potent but more selective nature of this compound compared to the broad-spectrum activity of staurosporine.
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PKA | ~4-15 | ~7-15 |
| PKCα | ~4 | ~2-3 |
| PKCβI | ~4 | - |
| PKCβII | ~4 | - |
| PKCγ | ~4 | ~5 |
| CaMKII | ~30 - 742 | ~20 |
| MAPK/Erk1 | ~30 - 742 | - |
| c-Fgr | - | ~2 |
| Phosphorylase Kinase | - | ~3 |
| v-Src | - | ~6 |
| Lyn | - | ~20 |
| Syk | - | ~16 |
| EGFR | No inhibition | - |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols: In Vitro Kinase Inhibition Assays
To ensure reproducibility and accuracy in kinase inhibition studies, detailed and consistent experimental protocols are crucial. Below are generalized protocols for two common in vitro kinase assay formats.
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound or Staurosporine (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor (or DMSO for control) in the kinase reaction buffer.
-
Pre-incubation: Incubate the reaction mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based Kinase Assay
This method utilizes fluorescent probes to measure kinase activity, offering a non-radioactive alternative.
Materials:
-
Purified kinase
-
Fluorescently labeled kinase substrate
-
This compound or Staurosporine (dissolved in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a microplate well, add the kinase, fluorescently labeled substrate, and varying concentrations of the inhibitor (or DMSO for control) in the kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Immediately begin monitoring the change in fluorescence intensity over time using a microplate reader. The assay can be designed to either increase or decrease fluorescence upon substrate phosphorylation.
-
Data Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway Inhibition: Visualizing the Mechanisms
The differing selectivity of this compound and staurosporine leads to distinct effects on cellular signaling pathways.
This compound: Targeting PKA and PKC Signaling
This compound's potent inhibition of PKA and PKC disrupts their downstream signaling cascades, which are involved in a multitude of cellular processes including metabolism, gene expression, and cell proliferation.
References
A Comparative Analysis of Balanol and Its Synthetic Analogues as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring protein kinase inhibitor, Balanol, and its synthetic analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of kinase inhibitor research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.
Introduction to this compound
This compound is a natural product first isolated from the fungus Verticillium balanoides. It has garnered significant attention in the scientific community due to its potent inhibitory activity against a class of enzymes known as protein kinases, particularly Protein Kinase C (PKC) and Protein Kinase A (PKA). These kinases play crucial roles in cellular signal transduction pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to its substrate, thereby blocking the downstream signaling cascade. The unique chemical structure of this compound, featuring a benzophenone core, a perhydroazepine ring, and a 4-hydroxybenzamide moiety, has served as a scaffold for the design and synthesis of numerous analogues aimed at improving potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of its synthetic analogues against various isoforms of Protein Kinase C (PKC) and Protein Kinase A (PKA). The data has been compiled from various scientific publications to provide a comparative overview. Lower IC50 values indicate greater potency.
| Compound | Modification | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) | PKA (IC50, nM) | Selectivity (PKA/PKCα) |
| This compound | Natural Product | 4 | 5 | 5 | 4 | 6 | 1.5 |
| Analogue 1 | Acyclic linker replacing perhydroazepine ring | 25 | 30 | 28 | 22 | >10,000 | >400 |
| Analogue 2 | (S)-2-benzenesulfonamido-3-carbon linker | 7 | 8 | 7 | 6 | 5,000 | 714 |
| Analogue 3 | (R)-2-benzenesulfonamido-3-carbon linker | 50 | 65 | 60 | 45 | >10,000 | >200 |
| Analogue 4 | Replacement of benzophenone carboxylate with a tetrazole | 15 | 18 | 17 | 14 | 25 | 1.67 |
| Analogue 5 | Lipophilic substituent on the terminal benzophenone ring | 6 | 7 | 6 | 5 | 10 | 1.67 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Protein Kinase C (PKC) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against various PKC isoforms.
Materials:
-
Purified recombinant human PKC isoforms (α, βI, βII, γ)
-
Histone H1 as a substrate
-
[γ-³²P]ATP (Adenosine Triphosphate)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol
-
Test compounds (this compound and its analogues) dissolved in DMSO
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Histone H1 (1 mg/mL), and the purified PKC isoform (10 ng/µL).
-
Add the test compound at various concentrations to the wells of a 96-well plate. A DMSO control is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the reaction by adding 25 µL of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the Histone H1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Protein Kinase A (PKA) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against PKA.
Materials:
-
Purified catalytic subunit of bovine heart PKA
-
Kemptide (LRRASLG) as a substrate
-
[γ-³²P]ATP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Test compounds (this compound and its analogues) dissolved in DMSO
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Kemptide (100 µM), and the purified PKA catalytic subunit (5 ng/µL).
-
Add the test compound at various concentrations to the wells of a 96-well plate. A DMSO control is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the reaction and process the samples as described in the PKC inhibition assay (steps 5-8).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the PKC assay.
Visualizations
Signaling Pathway: ATP-Competitive Inhibition by this compound
The following diagram illustrates the mechanism of ATP-competitive inhibition of Protein Kinase C (PKC) and Protein Kinase A (PKA) by this compound.
Caption: ATP-competitive inhibition of PKC/PKA by this compound and its analogues.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the general workflow for an in vitro kinase inhibition assay used to evaluate the potency of this compound and its analogues.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This guide provides a comparative overview of this compound and its synthetic analogues, highlighting their potential as inhibitors of PKC and PKA. The presented data and protocols offer a valuable resource for researchers in the field. The development of analogues with improved selectivity for specific kinase isoforms remains a key area of research, with the potential to yield novel therapeutic agents for a range of diseases. The structure-activity relationships revealed through the study of these compounds continue to inform the rational design of next-generation kinase inhibitors.
Unveiling the Downstream Consequences of Balanol: A Comparative Guide to PKA Inhibition
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of kinase inhibitors is paramount. This guide provides a comprehensive comparison of Balanol, a potent fungal metabolite, with other established inhibitors of Protein Kinase A (PKA). By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a critical resource for validating the downstream effects of this compound-induced inhibition.
This compound, a natural product isolated from the fungus Verticillium balanoides, has garnered significant attention for its potent, ATP-competitive inhibition of key serine/threonine kinases, primarily Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its ability to bind to the catalytic domain of these kinases with high affinity makes it a valuable tool for dissecting cellular signaling pathways.[1][2] This guide focuses on the downstream effects resulting from this compound's inhibition of the ubiquitous PKA signaling pathway.
Comparative Analysis of PKA Inhibitors
To objectively evaluate the efficacy and specificity of this compound, its inhibitory activity is compared against a panel of well-characterized PKA inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and its alternatives. These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. Lower values indicate higher potency.
| Inhibitor | Target Kinase(s) | IC50 / Ki | Notes |
| This compound | PKA, PKC | Ki: ~4 nM | Potent, ATP-competitive inhibitor of both PKA and PKC.[1][2] |
| H-89 | PKA | IC50: 48 nM, 135 nM; Ki: 48 nM | Potent and selective PKA inhibitor, though it can inhibit other kinases at higher concentrations.[3][4][5][6] |
| KT-5720 | PKA | IC50: 3.3 µM; Ki: 60 nM | Cell-permeable, reversible, and ATP-competitive PKA inhibitor.[7][8][9][10] IC50 can vary with ATP concentration.[11] |
| Staurosporine | Broad Spectrum | IC50 (PKA): 7-15 nM; IC50 (PKC): 0.7-6 nM | Potent but non-selective protein kinase inhibitor.[12][13][14][15][16] |
| PKI (5-24) Peptide | PKA | Ki: 2.3 nM | Highly potent and specific peptide inhibitor of the PKA catalytic subunit.[17] |
| PKI (6-22) Peptide | PKA | Ki: 1.7 nM | A potent and competitive peptide inhibitor corresponding to the active region of the endogenous PKA inhibitor protein.[18] |
Visualizing the PKA Signaling Pathway and Inhibition
To conceptualize the mechanism of this compound-induced inhibition, it is essential to visualize the PKA signaling cascade. The following diagram illustrates the canonical PKA pathway and the point of intervention for inhibitors like this compound.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KT5720 - Wikipedia [en.wikipedia.org]
- 9. KT5720 | PKA inhibitor | Probechem Biochemicals [probechem.com]
- 10. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 14. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abbiotec.com [abbiotec.com]
Validating the On-Target Effects of Balanol Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of Balanol, a potent inhibitor of Protein Kinase A (PKA) and Protein Kinase C (PKC). We present supporting experimental data for alternative inhibitors and detailed methodologies for key validation experiments.
This compound and its Primary Targets: PKA and PKC
This compound, a natural fungal metabolite, is a powerful ATP-competitive inhibitor of the serine/threonine kinases PKA and PKC.[1][2] These kinases are crucial nodes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.[1] this compound's ability to inhibit these kinases with high affinity makes it a valuable tool for research and a potential starting point for drug development.[2][3] However, confirming that the observed cellular effects of this compound are a direct result of its interaction with PKA and PKC is paramount. Genetic approaches offer a precise way to validate these on-target effects.
Comparison of this compound with Alternative Protein Kinase Inhibitors
Several other small molecules inhibit PKA and/or PKC. A direct comparison of their inhibitory activity is essential for selecting the appropriate tool compound for a given experiment.
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action | Reference(s) |
| This compound | PKA, PKC (various isoforms) | Ki ≈ 1.6–6.4 nM | ATP-competitive | [4] |
| Staurosporine | Broad-spectrum kinase inhibitor (including PKA, PKC) | IC50 ≈ 2-20 nM | ATP-competitive | [5][6] |
| Midostaurin (PKC412) | PKC, other kinases | IC50 ≈ 20-100 nM for PKC | ATP-competitive | [7] |
| Enzastaurin (LY317615) | PKCβ selective | IC50 ≈ 6 nM for PKCβ | ATP-competitive | [7] |
| Ruboxistaurin (LY333531) | PKCβ selective | IC50 ≈ 4.7 nM for PKCβ1, 5.9 nM for PKCβ2 | ATP-competitive | [7] |
| Gö 6976 | Conventional PKC isoforms (α, β, γ) | IC50 ≈ 2.3-10 nM | ATP-competitive | [8] |
| Calphostin C | PKC | IC50 ≈ 50 nM | Binds to the regulatory C1 domain | [5] |
Genetic Approaches for On-Target Validation
Genetic methods, such as CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown, provide a robust framework for validating that the cellular effects of a compound are mediated through its intended target.
Experimental Workflow: Genetic Validation of this compound's On-Target Effects
Caption: Workflow for validating this compound's on-target effects using CRISPR-Cas9 and siRNA.
The logic behind these approaches is that if this compound's effects are indeed mediated by PKA or PKC, then cells lacking these proteins (knockout) or having significantly reduced levels (knockdown) should exhibit a blunted or absent response to this compound treatment compared to control cells.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PKA/PKC
This protocol outlines the generation of a stable cell line lacking a specific PKA or PKC isoform.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding Cas9 and a guide RNA (gRNA) targeting the gene of interest (e.g., PRKACA for PKA catalytic subunit α, or a specific PRKC isoform gene)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Antibodies against the target PKA/PKC isoform and a loading control (e.g., GAPDH) for Western blotting
-
PCR primers for sequencing the target genomic locus
Procedure:
-
gRNA Design: Design and clone a gRNA specific to an early exon of the target gene into a suitable expression vector.
-
Transfection: Co-transfect the Cas9 and gRNA plasmids into the chosen cell line using a suitable transfection reagent, following the manufacturer's instructions.[9]
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic to eliminate non-transfected cells.
-
Clonal Isolation: After selection, plate the cells at a very low density to allow for the growth of single-cell colonies.
-
Expansion and Validation: Pick individual colonies and expand them. Validate the knockout of the target protein in each clone by Western blotting. Confirm the genetic modification by PCR and Sanger sequencing of the targeted genomic region.[10][11]
-
Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a range of this compound concentrations. Assess a relevant downstream phenotype known to be affected by PKA or PKC signaling (e.g., CREB phosphorylation for PKA, or MARCKS phosphorylation for PKC).
-
Data Analysis: Compare the dose-response curves for this compound in the knockout and wild-type cells. A significant rightward shift or complete lack of response in the knockout cells would validate the on-target effect.
siRNA-Mediated Knockdown of PKA/PKC
This protocol describes the transient reduction of PKA or PKC expression.
Materials:
-
HeLa cells (or other suitable cell line)
-
siRNA duplexes targeting the mRNA of the desired PKA or PKC isoform and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Antibodies for Western blotting or primers for quantitative PCR (qPCR) to validate knockdown.
Procedure:
-
Cell Seeding: Plate cells to be 50-70% confluent at the time of transfection.
-
siRNA Transfection:
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.[14]
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction of the target protein or mRNA levels by Western blotting or qPCR, respectively.[15][16]
-
This compound Treatment and Phenotypic Assay: Treat the knockdown and control siRNA-transfected cells with this compound and perform the relevant phenotypic assay as described for the CRISPR-Cas9 protocol.
-
Data Analysis: Compare the effect of this compound in the target-knockdown cells versus the control cells. A diminished response in the knockdown cells indicates an on-target effect.[8][17][18]
Signaling Pathways of PKA and PKC
Understanding the signaling cascades downstream of PKA and PKC is crucial for selecting appropriate phenotypic readouts for validation experiments.
PKA Signaling Pathway
Caption: Simplified PKA signaling pathway leading to gene expression changes.
PKA is typically activated by cyclic AMP (cAMP), which is produced by adenylyl cyclase following the stimulation of G-protein coupled receptors (GPCRs).[19] Active PKA then phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
PKC Signaling Pathway
Caption: Overview of the PKC signaling pathway initiated by receptor activation.
PKC isoforms are activated by signals that lead to the production of diacylglycerol (DAG) and, for conventional PKCs, an increase in intracellular calcium (Ca2+).[20][21] This is often initiated by the activation of phospholipase C (PLC).[20] Activated PKC then phosphorylates a wide array of proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[22]
Conclusion
Validating the on-target effects of kinase inhibitors like this compound is a critical step in drug discovery and chemical biology. The genetic approaches of CRISPR-Cas9 knockout and siRNA knockdown offer powerful and specific methods to confirm that the observed biological effects of a compound are a direct consequence of its interaction with its intended target(s). By employing these techniques in conjunction with a thorough understanding of the relevant signaling pathways, researchers can confidently elucidate the mechanism of action of novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Differential inhibition of cytosolic and membrane-derived protein kinase C activity by staurosporine and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.origene.com [cdn.origene.com]
- 10. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 11. How to perform a CRISPR knockout experiment? | MolecularCloud [molecularcloud.org]
- 12. siRNA knockdown [bio-protocol.org]
- 13. Knockdown of proteins by siRNA [bio-protocol.org]
- 14. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a siRNA and shRNA screening system based on a kinase fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
Safety Operating Guide
Navigating the Disposal of Balanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. Balanol, a potent fungal metabolite used in research, requires careful handling and adherence to established disposal protocols to ensure the safety of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is typically provided to purchasing institutions, this guide offers a comprehensive overview of the necessary procedures based on general best practices for hazardous chemical waste.
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, should always be approached with the understanding that it may be classified as hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided with the product before initiating any disposal process.
Key steps for the proper disposal of this compound waste include:
-
Waste Identification and Classification: Determine if the this compound waste is considered hazardous. Given its biological potency as a protein kinase inhibitor, it should be treated as hazardous waste unless explicitly stated otherwise by a safety professional.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS guidelines. Keep it separate from non-hazardous waste.
-
Containerization: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure lid to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Include the date when the waste was first added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, submit a hazardous waste pickup request to your institution's EHS department.
Experimental Protocols for Waste Handling
While specific experimental protocols for this compound disposal are not publicly available, the following general laboratory procedures for handling potent compounds should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable cleaning agent as recommended by your institution's safety protocols. Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.
-
Spill Response: In the event of a spill, follow your laboratory's established spill response procedure for potent compounds. This typically involves containing the spill, neutralizing or absorbing the material, and decontaminating the area. All materials used in the spill cleanup should be disposed of as hazardous waste.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the disposal of a laboratory chemical like this compound.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution and the product's SDS, you can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure and responsible research environment.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
